Fmoc-Asn(Xan)-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-xanthyl-D-asparagine, is a derivative of the amino acid asparagine that incorporates a xanthyl protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for the construction of peptides with specific functionalities. The xanthyl group provides unique properties that enhance the stability and reactivity of the amino acid during synthesis.
Fmoc-Asn(Xan)-OH is classified under amino acid derivatives and is specifically used in the field of organic chemistry and biochemistry. It is related to other Fmoc-protected amino acids, which are widely employed in peptide synthesis due to their ability to protect the amino group while allowing for selective reactions at the carboxyl group. The compound's molecular formula is C32H26N2O6, with a molecular weight of 534.56 g/mol .
The synthesis of Fmoc-Asn(Xan)-OH typically involves several key steps:
The molecular structure of Fmoc-Asn(Xan)-OH includes a central asparagine backbone with two protecting groups: the Fmoc group at the nitrogen atom and the xanthyl group at the side chain. The structural representation can be depicted as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, providing data on chemical shifts that indicate the presence of specific functional groups .
Fmoc-Asn(Xan)-OH participates in various chemical reactions relevant to peptide synthesis:
The mechanism by which Fmoc-Asn(Xan)-OH functions in peptide synthesis involves:
These properties make Fmoc-Asn(Xan)-OH suitable for various synthetic applications while maintaining stability under typical laboratory conditions .
Fmoc-Asn(Xan)-OH is primarily used in:
The compound has the molecular formula C₃₂H₂₆N₂O₆ and a molecular weight of 534.57 g/mol . Its structure comprises three key components:
The Xanthyl group features a tricyclic xanthene scaffold (dibenzo-pyran heterocycle) that sterically shields the asparagine side chain. This bulkiness prevents dehydration side reactions that can convert asparagine to nitrile intermediates when carbodiimide coupling reagents are employed [5]. The Xan group’s acid lability stems from the benzylic ether linkage, which undergoes protonation and cleavage under strong acidic conditions [9].
Table 1: Comparative Properties of Asparagine Derivatives in Peptide Synthesis
Parameter | Fmoc-Asn(Xan)-OH | Fmoc-Asn(Trt)-OH | Fmoc-Asn-OH |
---|---|---|---|
Molecular Weight | 534.57 g/mol | 596.67 g/mol | 354.36 g/mol |
Side Chain Protector | Xanthyl (Xan) | Trityl (Trt) | Unprotected |
Solubility in DMF | High (>100 mM) | High (>100 mM) | Low (<10 mM) |
Acid Lability | High (HF/TFA) | Moderate (TFA) | N/A |
Base Stability | Stable | Stable | Stable |
Primary Application | Boc-SPPS | Fmoc-SPPS | Limited use |
The Xanthyl group emerged in the 1970s–1980s as a solution to persistent side reactions during asparagine and glutamine incorporation in Boc-based peptide synthesis. Unprotected side-chain amides were known to undergo dehydration to nitriles when exposed to carbodiimide coupling reagents, particularly during prolonged syntheses or multiple coupling cycles [5]. Early alternatives like cyclohexyl esters proved inadequate for amide protection.
The Xan group was adapted from xanthenol derivatives used in carbohydrate chemistry. Its key innovation was orthogonality to Boc chemistry’s protection scheme:
This compatibility made it a preferred choice for syntheses involving asparagine-rich sequences or acid-sensitive peptides. However, the Xan group exhibited limitations in Fmoc-SPPS:
By the 1990s, trityl (Trt)-based protectors largely superseded Xan in Fmoc-SPPS due to their milder TFA cleavage profile and comparable protection efficacy [5] [8]. Nevertheless, Xan derivatives retain utility in Boc-based fragment condensations and specialized syntheses where Trt stability is insufficient.
Table 2: Evolution of Side-Chain Protecting Groups for Asparagine
Era | Protecting Group | Cleavage Conditions | Advantages | Limitations |
---|---|---|---|---|
Pre-1970s | Unprotected | N/A | Simplicity | Nitrile formation; poor solubility |
1970s | Xanthyl (Xan) | HF, TFMSA | Prevents dehydration; Boc-compatible | Requires strong acids; bulky |
1980s | Trityl (Trt) | TFA (1–3 hours) | Mild cleavage; Fmoc-compatible | Slow removal at N-terminus |
1990s–Present | 4-Methoxytrityl (Mmt) | 1% TFA/DCM | Orthogonal on-resin deprotection | High cost; sensitivity |
Despite the dominance of Fmoc-Asn(Trt)-OH in contemporary Fmoc-SPPS, Fmoc-Asn(Xan)-OH addresses specific challenges:
Suppressing Aspartimide Formation: Asparagine residues—particularly in -Asn-Gly-, -Asn-Asp-, or -Asn-Asn- sequences—are prone to base-catalyzed cyclization into succinimide intermediates during piperidine deprotection. These intermediates hydrolyze to α- and β-aspartyl peptides, generating difficult-to-remove epimeric by-products [3]. The electron-withdrawing xanthyl group reduces the nucleophilicity of the side-chain carbonyl oxygen, hindering cyclization. Studies show Xan reduces aspartimide by 50–70% compared to Trt in high-risk sequences under standard piperidine treatment [3] [5].
Orthogonal Deprotection Schemes: In segment condensation or hybrid Boc/Fmoc strategies, Fmoc-Asn(Xan)-OH allows selective side-chain deprotection under acidic conditions without affecting the Fmoc group. This enables:
Table 3: Performance Metrics of Fmoc-Asn(Xan)-OH in SPPS
Parameter | Fmoc-Asn(Xan)-OH | Fmoc-Asn(Trt)-OH | Notes |
---|---|---|---|
Typical Coupling Time | 60–90 min | 30–45 min | DIC/Oxyma activation in DMF |
Deprotection Efficiency | >98% (HF, 0°C) | >99% (TFA, 25°C) | Xan requires strong acids |
Aspartimide Suppression | High | Moderate | In -Asn-Gly- sequences at 25°C |
HPLC Purity in Model Peptide | 92–95% | 88–90% | After cleavage & global deprotection |
Cost (Relative) | 2.5× | 1.0× | Due to lower production scale |
Modern applications focus on syntheses where aspartimide suppression is critical. For example, peptides containing Alzheimer’s-related β-amyloid fragments (e.g., -Asn-Lys- sequences) show reduced epimerization when using Xan protection [3]. Nevertheless, handling constraints (HF cleavage necessity) and cost limit its routine adoption. Ongoing innovations aim to develop water-soluble Xan analogs and microwave-compatible derivatives to enhance utility [3] [9].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3